molecular formula C24H26BrN3O B611878 YF-452 CAS No. 1951466-83-3

YF-452

Cat. No.: B611878
CAS No.: 1951466-83-3
M. Wt: 452.4 g/mol
InChI Key: WIRUYQFUVBBWPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YF-452 involves the reaction of N-pyrrolidylacetyl chloride with 9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

YF-452 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of this compound .

Scientific Research Applications

YF-452 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

YF-452 exerts its effects by inhibiting the phosphorylation of VEGFR2 kinase, which is crucial for angiogenesis. This inhibition disrupts the downstream signaling pathways involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src. As a result, this compound effectively blocks the migration, invasion, and tube-like structure formation of endothelial cells, thereby inhibiting angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.

    Sorafenib: A multi-kinase inhibitor targeting VEGFR2 among other kinases.

    Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).

Uniqueness of YF-452

This compound is unique due to its specific inhibition of VEGFR2 phosphorylation and its downstream signaling pathways. Unlike other compounds that may target multiple kinases or pathways, this compound’s selective action on VEGFR2 makes it a promising candidate for targeted antiangiogenic therapy .

Properties

CAS No.

1951466-83-3

Molecular Formula

C24H26BrN3O

Molecular Weight

452.4 g/mol

IUPAC Name

1-[9-[(4-bromophenyl)methyl]-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl]-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C24H26BrN3O/c25-19-9-7-18(8-10-19)15-28-22-6-2-1-5-20(22)21-11-14-27(16-23(21)28)24(29)17-26-12-3-4-13-26/h1-2,5-10H,3-4,11-17H2

InChI Key

WIRUYQFUVBBWPT-UHFFFAOYSA-N

SMILES

BrC(C=C1)=CC=C1CN(C2=C3CCN(C(CN4CCCC4)=O)C2)C5=C3C=CC=C5

Canonical SMILES

C1CCN(C1)CC(=O)N2CCC3=C(C2)N(C4=CC=CC=C34)CC5=CC=C(C=C5)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YF-452

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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